molecular formula C13H22INO2 B14720743 Carbamic acid, octyl-, 4-iodo-2-butynyl ester CAS No. 14225-19-5

Carbamic acid, octyl-, 4-iodo-2-butynyl ester

Cat. No.: B14720743
CAS No.: 14225-19-5
M. Wt: 351.22 g/mol
InChI Key: MBNMIHDVVCMOHN-UHFFFAOYSA-N
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Description

Carbamic acid, octyl-, 4-iodo-2-butynyl ester: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an octyl group, a 4-iodo-2-butynyl group, and a carbamic acid ester linkage. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, octyl-, 4-iodo-2-butynyl ester typically involves the reaction of octyl carbamate with 4-iodo-2-butynyl alcohol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, octyl-, 4-iodo-2-butynyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents such as iodine (I₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major products may include oxidized derivatives of the original compound.

    Reduction: The major products may include reduced derivatives of the original compound.

    Substitution: The major products may include substituted derivatives where the original functional group is replaced by a new one.

Scientific Research Applications

Carbamic acid, octyl-, 4-iodo-2-butynyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, octyl-, 4-iodo-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Carbamic acid, methyl-, 4-iodo-2-butynyl ester
  • Carbamic acid, ethyl-, 4-iodo-2-butynyl ester
  • Carbamic acid, propyl-, 4-iodo-2-butynyl ester

Comparison: Carbamic acid, octyl-, 4-iodo-2-butynyl ester is unique due to its longer octyl chain, which can influence its chemical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

14225-19-5

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

4-iodobut-2-ynyl N-octylcarbamate

InChI

InChI=1S/C13H22INO2/c1-2-3-4-5-6-8-11-15-13(16)17-12-9-7-10-14/h2-6,8,10-12H2,1H3,(H,15,16)

InChI Key

MBNMIHDVVCMOHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OCC#CCI

Origin of Product

United States

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